Cyclohexane, 1-ethyl-2,3-dimethyl-
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Overview
Description
Cyclohexane, 1-ethyl-2,3-dimethyl- is an organic compound with the molecular formula C₁₀H₂₀. It is a derivative of cyclohexane, where the hydrogen atoms at positions 1, 2, and 3 are replaced by ethyl and methyl groups. This compound is part of the larger family of substituted cyclohexanes, which are known for their diverse chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane, 1-ethyl-2,3-dimethyl- typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with ethyl and methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C to ensure optimal yields.
Industrial Production Methods
On an industrial scale, the production of Cyclohexane, 1-ethyl-2,3-dimethyl- can be achieved through catalytic hydrogenation of corresponding aromatic compounds. This process involves the use of hydrogen gas and a metal catalyst such as palladium or platinum under high pressure and temperature conditions. The resulting product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Cyclohexane, 1-ethyl-2,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to yield fully saturated hydrocarbons.
Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine replace hydrogen atoms on the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium at room temperature.
Reduction: Hydrogen gas with palladium or platinum catalyst under high pressure.
Substitution: Chlorine or bromine in the presence of UV light or a radical initiator.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated cyclohexane derivatives.
Scientific Research Applications
Cyclohexane, 1-ethyl-2,3-dimethyl- has several applications in scientific research:
Chemistry: Used as a model compound to study conformational analysis and stereochemistry of substituted cyclohexanes.
Biology: Investigated for its potential effects on biological membranes and its role in lipid bilayer studies.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as a solvent and intermediate in the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of Cyclohexane, 1-ethyl-2,3-dimethyl- involves its interaction with molecular targets through hydrophobic interactions. The ethyl and methyl groups on the cyclohexane ring influence its conformational stability and reactivity. These interactions can affect the compound’s binding affinity to various receptors or enzymes, thereby modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexane, 1-ethyl-2-methyl-
- Cyclohexane, 1,3-dimethyl-
- Cyclohexane, 1,4-dimethyl-
Uniqueness
Cyclohexane, 1-ethyl-2,3-dimethyl- is unique due to the specific positioning of its ethyl and methyl groups, which influence its chemical properties and reactivity. Compared to other substituted cyclohexanes, this compound exhibits distinct conformational preferences and steric interactions, making it a valuable subject for conformational analysis studies.
Properties
CAS No. |
7058-05-1 |
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Molecular Formula |
C10H20 |
Molecular Weight |
140.27 g/mol |
IUPAC Name |
1-ethyl-2,3-dimethylcyclohexane |
InChI |
InChI=1S/C10H20/c1-4-10-7-5-6-8(2)9(10)3/h8-10H,4-7H2,1-3H3 |
InChI Key |
VJIJHYHFBLLMQS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC(C1C)C |
Origin of Product |
United States |
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